2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide
Description
2-Phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by:
- A phenyl group at the 2-position of the quinoline core.
- A carbohydrazide moiety at the 4-position, functionalized with an (E)-pyridin-3-ylmethylidene substituent. This compound belongs to a class of hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C22H16N4O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-16-7-6-12-23-14-16)19-13-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-15H,(H,26,27)/b24-15+ |
InChI Key |
UCLNUHZKVFDGDI-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their DNA replication process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
These groups may improve anticancer or antimicrobial potency. Heterocyclic Substituents (e.g., Piperidin-1-yl): The piperidinyl group in improves solubility and may enhance membrane permeability, contributing to antimicrobial efficacy. Pyridine Position (3-yl vs. 4-yl): The target compound’s pyridin-3-yl group may alter hydrogen-bonding interactions compared to pyridin-4-yl derivatives, affecting target selectivity .
Synthetic Routes: Most analogs are synthesized via acid-catalyzed condensation of quinoline aldehydes with hydrazides in ethanol (e.g., ). The target compound likely follows a similar route using 2-phenylquinoline-4-carbaldehyde and pyridine-3-carbohydrazide.
Biological Activities: Anticancer Potential: Allylidene-containing derivatives () show cytotoxicity, suggesting the target compound’s pyridinylmethylene group could exhibit similar effects. Antimicrobial Activity: Piperidinyl derivatives () demonstrate activity against S. aureus, highlighting the role of substituents in modulating efficacy.
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